molecular formula C17H15FN2O3S B2382183 2-((4-fluorophenyl)thio)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide CAS No. 2034413-92-6

2-((4-fluorophenyl)thio)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide

Cat. No.: B2382183
CAS No.: 2034413-92-6
M. Wt: 346.38
InChI Key: KWOMZXKUULJDFF-UHFFFAOYSA-N
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Description

2-((4-fluorophenyl)thio)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide is a complex organic compound that features a combination of fluorophenyl, thioether, and furo-pyridinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-fluorophenyl)thio)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-fluorothiophenol with an appropriate acylating agent to form the thioether linkage. This intermediate is then reacted with a furo-pyridinone derivative under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

2-((4-fluorophenyl)thio)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-((4-fluorophenyl)thio)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((4-fluorophenyl)thio)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with multiple pathways, making it a versatile tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((4-fluorophenyl)thio)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry .

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O3S/c18-13-1-3-14(4-2-13)24-11-15(21)19-7-9-20-8-5-12-6-10-23-16(12)17(20)22/h1-6,8,10H,7,9,11H2,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWOMZXKUULJDFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)SCC(=O)NCCN2C=CC3=C(C2=O)OC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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